Telithromycin
Description
Properties
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R,14S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37+,38-,40+,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAJPDWBABPEJ-XZVSULPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to off-white crystalline powder, Crystals from ether | |
CAS No. |
191114-48-4 | |
| Record name | 11,12-dideoxy-3-de((2,6-dideoxy-3-C-methyl-3-O-methyl-3-oxo-12,11-(oxycarbonyl(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)imino))-erythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
187-188 °C | |
| Record name | TELITHROMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Telithromycin is synthesized from 6-O-methylerythromycin through a series of chemical reactions. One notable synthetic route involves the protection of the C-11, C-12 diol moiety of 6-O-methylerythromycin as a cyclic carbonate to prevent the formation of 9,12-hemiacetal by-products . The overall yield of this synthesis is approximately 33% .
Chemical Reactions Analysis
Telithromycin undergoes various chemical reactions, including:
Oxidation: The oxidation of the C-3 hydroxyl group to a ketone moiety is a critical step in its synthesis.
Substitution: The introduction of the pyridinyl imidazole moiety involves substitution reactions.
Protection and Deprotection: The use of cyclic carbonate protection for the C-11, C-12 diol moiety and subsequent deprotection.
Common reagents used in these reactions include oxidizing agents for the ketone formation and protecting groups for the diol moiety . The major products formed include the intermediate 11,12-carbonate-6-O-methylerythromycin and the final product, this compound .
Scientific Research Applications
Clinical Applications
1. Treatment of Respiratory Infections
- Community-Acquired Pneumonia (CAP) : Telithromycin is indicated for the treatment of mild-to-moderate CAP. It is particularly effective against Streptococcus pneumoniae, including strains resistant to erythromycin .
- Acute Bacterial Sinusitis (ABS) : The drug has shown efficacy in treating ABS, providing an alternative for patients with penicillin allergies or those who have not responded to other treatments .
- Acute Exacerbations of Chronic Bronchitis (AECB) : this compound is also used for AECB, demonstrating good clinical outcomes in patients with chronic respiratory conditions .
2. Antibacterial Spectrum
- This compound exhibits activity against both common and atypical pathogens responsible for respiratory infections. In vitro studies have confirmed its effectiveness against various strains, including some that are resistant to other antibiotic classes .
- The drug has demonstrated limited bactericidal activity against Haemophilus influenzae and Moraxella catarrhalis, depending on the concentration used .
Pharmacokinetics
This compound has a favorable pharmacokinetic profile:
- Bioavailability : Approximately 57% when taken orally, unaffected by food intake.
- Tissue Distribution : It effectively penetrates bronchopulmonary tissue and epithelial lining fluid, crucial for treating respiratory infections .
- Half-Life : The elimination half-life is around 10 hours, allowing for once-daily dosing in most cases.
Case Studies and Clinical Trials
1. Efficacy Against Resistant Strains
- A study involving patients with community-acquired respiratory tract infections showed that this compound was more effective than traditional antibiotics against resistant strains of S. pneumoniae. This was particularly evident in patients who had previously failed treatment with macrolides .
2. Safety Profile
- While this compound has been associated with liver toxicity in some cases, careful monitoring has allowed for its continued use in clinical settings. A study highlighted its safety when administered with other medications metabolized via the cytochrome P450 system, although caution is advised due to potential drug interactions .
Comparative Effectiveness
| Infection Type | Traditional Treatment | This compound Efficacy |
|---|---|---|
| Community-Acquired Pneumonia | Macrolides (e.g., Azithromycin) | Effective against resistant strains |
| Acute Bacterial Sinusitis | Amoxicillin | Alternative for penicillin-allergic patients |
| Acute Exacerbations of Chronic Bronchitis | Various antibiotics | Demonstrated clinical success |
Mechanism of Action
Telithromycin exerts its effects by binding to the 50S subunit of the 70S bacterial ribosome, thereby blocking peptide elongation and inhibiting protein synthesis . It binds simultaneously to two domains of 23S ribosomal RNA, domains II and V, which enhances its binding affinity compared to older macrolides that bind only to one domain . This dual binding mechanism is crucial for its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Antimicrobial Spectrum and Potency
Table 1: In Vitro Activity of Telithromycin vs. Comparator Antibiotics Against Key Respiratory Pathogens
- Against S. pneumoniae : this compound outperforms macrolides (azithromycin, clarithromycin) and β-lactams, retaining >99% susceptibility against MDRSP, including strains resistant to penicillin and erythromycin .
- Against H. influenzae: this compound shows bactericidal activity comparable to azithromycin (MIC90 = 4 mg/L) but superior to clarithromycin (MIC90 = 32 mg/L) . Its efficacy is unaffected by β-lactamase production or BLNAR (β-lactamase-negative ampicillin-resistant) phenotypes .
- Against Atypicals: this compound exhibits superior activity to erythromycin against Legionella pneumophila in animal models and comparable activity to fluoroquinolones against C. pneumoniae .
Mechanism of Action and Resistance
- Dual Ribosomal Binding : Unlike macrolides, this compound binds domain II (via alkyl-aryl side chain) and domain V of the ribosome, reducing susceptibility to erm-mediated resistance .
- Resistance Mitigation : this compound maintains low MICs against S. pneumoniae with mef (efflux) or erm (methylation) genes, whereas macrolides like erythromycin show MICs >256 mg/L . However, msr(D) efflux pumps in Streptococcus agalactiae may slightly elevate this compound MICs (~2–4-fold) .
Pharmacokinetic Profile
Table 2: Pharmacokinetic Comparison of this compound with Macrolides and Ketolides
- Absorption and Distribution : this compound’s absorption is less impacted by P-glycoprotein (P-GP) efflux compared to macrolides like roxithromycin, achieving 77% predicted human absorption .
- Tissue Penetration : While azithromycin has higher lung concentrations, this compound’s lower MICs compensate for this disparity, ensuring clinical efficacy .
Biological Activity
Telithromycin, a ketolide antibiotic, has garnered attention for its efficacy against various bacterial infections, particularly those caused by resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant case studies.
This compound exerts its antibacterial effects primarily by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit in bacteria. It interacts with domains II and V of the rRNA, which enhances its binding affinity compared to traditional macrolides like erythromycin. Specifically, this compound binds with 10 times greater affinity in erythromycin-susceptible organisms and 25 times greater affinity in macrolide-resistant strains due to its unique C11-12 carbamate side chain . This binding inhibits bacterial protein synthesis and disrupts ribosomal assembly, making this compound effective even against strains that have developed resistance through methylation of the rRNA .
In Vitro Activity
This compound has demonstrated robust in vitro activity against a range of gram-positive bacteria, including:
- Streptococcus pneumoniae
- Staphylococcus aureus
- Enterococcus faecalis
A study highlighted that this compound significantly reduced biofilm formation in E. faecalis, suggesting its potential utility in treating enterococcal infections . The minimal inhibitory concentration (MIC) values for various pathogens are summarized in the table below:
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Streptococcus pneumoniae | 0.002 - 1.0 | 0.06 - 0.25 |
| Staphylococcus aureus (MSSA) | 0.008 - >32 | 0.06 - 0.12 |
| Enterococcus faecalis | 0.5 - 4 | 2 |
These findings indicate that this compound is effective against both susceptible and resistant strains, making it a valuable option in antibiotic therapy .
Clinical Efficacy
Several clinical studies have evaluated the effectiveness of this compound in treating community-acquired pneumonia (CAP), acute sinusitis, and exacerbations of chronic bronchitis. A summary of key studies is presented below:
Community-Acquired Pneumonia (CAP)
In a randomized trial involving 204 patients with CAP, this compound demonstrated a clinical cure rate of 90% compared to 94% for trovafloxacin. The pathogen eradication rates were 93% for this compound and 100% for trovafloxacin .
Acute Sinusitis
A study with 335 patients showed that both 5-day and 10-day treatments with this compound resulted in clinical cure rates of 91% (PP) and pathogen eradication rates of 93% (5-day treatment) and 90% (10-day treatment) .
Acute Bacterial Exacerbations of Chronic Bronchitis
In trials involving 373 patients, this compound achieved an overall clinical cure rate of 86% , comparable to ciprofloxacin's 83% .
Adverse Effects
Despite its efficacy, this compound is associated with certain adverse effects, including gastrointestinal disturbances such as diarrhea and nausea. In one study, the discontinuation rate due to side effects was notably higher for this compound compared to other antibiotics like clarithromycin .
Case Studies
A review assessing the hepatotoxicity associated with this compound reported significant liver enzyme elevations in some patients, raising concerns about its safety profile . Another case study highlighted the successful use of this compound in treating a patient with severe Streptococcus pneumoniae infection resistant to other antibiotics .
Q & A
Q. How should researchers structure hypotheses about this compound’s clinical failure using FINER criteria?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
